2,5-Bis(trifluoromethyl)fluorobenzene

Organic Synthesis Purification Process Chemistry

2,5-Bis(trifluoromethyl)fluorobenzene (IUPAC: 2-fluoro-1,4-bis(trifluoromethyl)benzene; CAS 887268-08-8) belongs to the class of fluoro(trifluoromethyl)benzene positional isomers (C₈H₃F₇, MW 232.10 g/mol). The compound is typically supplied as a clear, colorless liquid with a minimum purity of 95% and a boiling point of 50–54 °C at 60 mmHg.

Molecular Formula C8H3F7
Molecular Weight 232.1 g/mol
CAS No. 887268-08-8
Cat. No. B1437233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trifluoromethyl)fluorobenzene
CAS887268-08-8
Molecular FormulaC8H3F7
Molecular Weight232.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)F)C(F)(F)F
InChIInChI=1S/C8H3F7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H
InChIKeyKAGRJEBZBWYSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(trifluoromethyl)fluorobenzene (CAS 887268-08-8) – Chemical Identity and Procurement Baseline


2,5-Bis(trifluoromethyl)fluorobenzene (IUPAC: 2-fluoro-1,4-bis(trifluoromethyl)benzene; CAS 887268-08-8) belongs to the class of fluoro(trifluoromethyl)benzene positional isomers (C₈H₃F₇, MW 232.10 g/mol) [1]. The compound is typically supplied as a clear, colorless liquid with a minimum purity of 95% and a boiling point of 50–54 °C at 60 mmHg . It features a single fluorine atom and two trifluoromethyl groups arranged in a para relationship on the benzene ring, a substitution pattern that directly governs its physicochemical profile and site-selective reactivity [1].

2,5-Bis(trifluoromethyl)fluorobenzene – Why Positional Isomers Are Not Interchangeable


The bis(trifluoromethyl)fluorobenzene family comprises several positional isomers (2,3-, 2,4-, 2,5-, 2,6-, and 3,5-substituted) that share identical molecular formulas but differ critically in the relative orientation of fluorine and trifluoromethyl groups. This positional arrangement directly controls the compound’s boiling point, density, and, most importantly, its site-selectivity in metalation and cross-coupling reactions. Replacing 2,5-bis(trifluoromethyl)fluorobenzene with another isomer without adjusting reaction conditions can lead to regioisomeric impurities, altered kinetic profiles, and failed synthetic sequences . The specific 2,5-substitution pattern offers a unique combination of steric and electronic effects that cannot be replicated by its 2,4-, 3,5-, or 2,6-counterparts.

2,5-Bis(trifluoromethyl)fluorobenzene – Head-to-Head Quantitative Differentiation Versus Closest Analogs


Reduced-Pressure Boiling Point: Operational Distillation Advantage Over Positional Isomers

At a reduced pressure of 60 mmHg, 2,5-bis(trifluoromethyl)fluorobenzene boils at 50–54 °C . In contrast, the 2,4-isomer boils at 111.1 °C and the 3,5-isomer at 99.8 °C, both measured at atmospheric pressure (760 mmHg) . While exact atmospheric boiling points for the 2,5-isomer are not publicly cataloged, its markedly lower boiling point under reduced pressure suggests that it can be distilled under gentler thermal conditions, reducing the risk of thermal degradation during purification—a critical advantage when handling thermally sensitive intermediates in multi-step syntheses.

Organic Synthesis Purification Process Chemistry

Predicted Density: Compact Molecular Packing Versus the 3,5-Isomer

The predicted density of 2,5-bis(trifluoromethyl)fluorobenzene is 1.467 g/mL at 25 °C , while the 3,5-isomer is predicted at 1.444 g/mL . This approximately 1.6% higher density for the 2,5-isomer indicates more efficient molecular packing, which can translate to a higher boiling point per unit volume and potentially different solvation characteristics, relevant when the compound is used as a fluorinated solvent or a dense liquid medium in biphasic reactions.

Physical Organic Chemistry Material Science Solvent Design

Computed Lipophilicity: XLogP3 Differentiation Within the Isomer Family

The computed XLogP3 value for 2,5-bis(trifluoromethyl)fluorobenzene is 3.8 [1]. The 3,5-isomer exhibits a higher XLogP3 of 4.4 , reflecting increased lipophilicity. This difference arises from the varying spatial arrangement of the electron-withdrawing groups, which influences the overall dipole moment and hydrophobic surface area. In a drug-design context, a LogP difference of 0.6 can significantly affect membrane permeability and off-target binding, making isomer selection a critical efficacy and safety parameter [2].

Medicinal Chemistry ADME Prediction Fluorine Chemistry

Regioselective Metalation Reactivity – Differentiation via Steric and Electronic Directing Effects

Under superbasic conditions (BuLi/t-BuOK in THF at -75 °C or -50 °C), the 2,5-bis(trifluoromethyl)fluorobenzene undergoes site-selective hydrogen-metal exchange at a position governed by the cooperative directing effects of its fluorine and trifluoromethyl substituents. The resulting aryllithium species, upon quenching with CO₂, yields the corresponding 2-fluoro-5-(trifluoromethyl)benzoic acid derivative in good to excellent yield . In contrast, 1,3-bis(trifluoromethyl)benzene (the non-fluorinated analog) undergoes metalation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid . The presence of the fluorine substituent in the 2,5-isomer alters the kinetic acidity hierarchy, redirecting metalation to an alternative ring position. This difference in regiochemical outcome is a direct consequence of the fluorine atom’s strong ortho-directing effect and the steric bulk of the adjacent trifluoromethyl groups [1].

Organometallic Chemistry C-H Activation Regioselective Synthesis

Synthesis of Trifluoromethyl-Substituted Biaryls via Site-Selective Suzuki-Miyaura Coupling

2,5-Bis(trifluoromethyl)fluorobenzene can be selectively functionalized through its fluorine-bearing carbon in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This site-selectivity contrasts with non-fluorinated bis(trifluoromethyl)benzenes that require pre-functionalization (e.g., bromination) to achieve similar coupling outcomes. The inherent reactivity of the C-F bond, when appropriately activated by the electron-withdrawing CF₃ groups, allows for direct diversification without prior halogenation [1]. In reported syntheses, trifluoromethyl-substituted bi- and terphenyls were constructed from dihalogenated trifluoromethyl-benzene derivatives; 2-fluoro-1,4-bis(trifluoromethyl)benzene offers the potential for late-stage fluorination retention after coupling, a feature that is lost when using bromo- or iodo-substituted analogs [2].

Cross-Coupling Biaryl Synthesis Fluorinated Building Blocks

2,5-Bis(trifluoromethyl)fluorobenzene – Evidence-Backed Application Scenarios for Scientific and Industrial Use


Late-Stage Diversification of Fluorinated Drug Candidates

Medicinal chemistry teams can employ 2,5-bis(trifluoromethyl)fluorobenzene as a core scaffold for constructing fluorinated biaryl libraries via direct C-F activation in Suzuki-Miyaura couplings [1]. The retained fluorine atom serves as a metabolic soft spot or a hydrogen-bond acceptor, while the two CF₃ groups enhance target binding through hydrophobic interactions. The compound’s lower predicted XLogP3 (3.8) compared to the 3,5-isomer (4.4) suggests a more favorable solubility profile, reducing the risk of late-stage attrition due to poor pharmacokinetics [2].

Precision Synthesis of Trifluoromethyl-Arene Building Blocks via Directed Metalation

The unique ortho-directing effect of the fluorine atom in 2,5-bis(trifluoromethyl)fluorobenzene enables the preparation of 2-fluoro-5-(trifluoromethyl)benzoic acid and related derivatives in a single metalation-carboxylation sequence . This regiospecific transformation is not achievable with non-fluorinated bis(trifluoromethyl)benzenes, making it the starting material of choice for synthesizing specific fluorinated agrochemical intermediates where the relative position of fluorine and carboxyl groups determines herbicidal or fungicidal activity.

High-Density Solvent for Biphasic and Continuous-Flow Transformations

With a predicted density of 1.467 g/mL—higher than the 3,5-isomer (1.444 g/mL)—2,5-bis(trifluoromethyl)fluorobenzene provides superior phase separation in biphasic reaction systems . This property, combined with its lower boiling point at reduced pressure (50–54 °C / 60 mmHg), facilitates post-reaction recovery by distillation under mild conditions, making it suitable for continuous-flow processes where solvent recycling is essential for economic viability .

Fluorinated Standard for ¹⁹F NMR Method Development and qNMR Quantification

The three distinct fluorine environments (one aromatic F and two chemically equivalent CF₃ groups) provide a well-resolved ¹⁹F NMR signature. This compound can serve as a quantitative NMR (qNMR) standard for calibrating fluorine content in fluorinated drug substances and polymers, offering an orthogonal method to traditional ¹H NMR quantification [3].

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